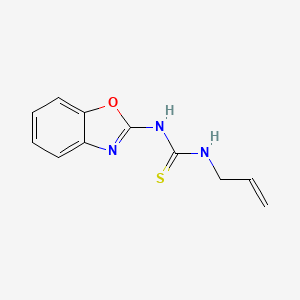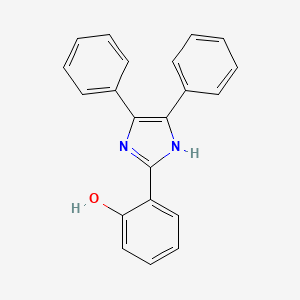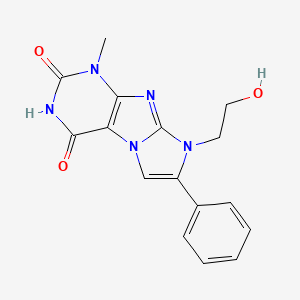![molecular formula C19H14ClN3O3 B3883517 (4E)-2-(3-chlorophenyl)-5-methyl-4-[(E)-3-(3-nitrophenyl)prop-2-enylidene]pyrazol-3-one](/img/structure/B3883517.png)
(4E)-2-(3-chlorophenyl)-5-methyl-4-[(E)-3-(3-nitrophenyl)prop-2-enylidene]pyrazol-3-one
Descripción general
Descripción
(4E)-2-(3-chlorophenyl)-5-methyl-4-[(E)-3-(3-nitrophenyl)prop-2-enylidene]pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolone derivatives This compound is characterized by the presence of a chlorophenyl group, a nitrophenyl group, and a pyrazolone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(3-chlorophenyl)-5-methyl-4-[(E)-3-(3-nitrophenyl)prop-2-enylidene]pyrazol-3-one typically involves the following steps:
Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate hydrazine derivative with an α,β-unsaturated ketone under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the electrophilic substitution of the pyrazolone core with a chlorobenzene derivative in the presence of a suitable catalyst.
Addition of the nitrophenyl group: The final step involves the coupling of the intermediate product with a nitrobenzene derivative under basic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminophenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Aminophenyl derivatives with reduced nitro groups.
Substitution: Substituted pyrazolone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4E)-2-(3-chlorophenyl)-5-methyl-4-[(E)-3-(3-nitrophenyl)prop-2-enylidene]pyrazol-3-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
In the field of medicine, this compound is explored for its potential as a drug candidate. Its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities, are evaluated in preclinical studies.
Industry
In industrial applications, this compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (4E)-2-(3-chlorophenyl)-5-methyl-4-[(E)-3-(3-nitrophenyl)prop-2-enylidene]pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
(4E)-2-(3-chlorophenyl)-5-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enylidene]pyrazol-3-one: Similar structure with a different position of the nitro group.
(4E)-2-(4-chlorophenyl)-5-methyl-4-[(E)-3-(3-nitrophenyl)prop-2-enylidene]pyrazol-3-one: Similar structure with a different position of the chloro group.
(4E)-2-(3-chlorophenyl)-5-methyl-4-[(E)-3-(3-aminophenyl)prop-2-enylidene]pyrazol-3-one: Similar structure with an amino group instead of a nitro group.
Uniqueness
The uniqueness of (4E)-2-(3-chlorophenyl)-5-methyl-4-[(E)-3-(3-nitrophenyl)prop-2-enylidene]pyrazol-3-one lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
(4E)-2-(3-chlorophenyl)-5-methyl-4-[(E)-3-(3-nitrophenyl)prop-2-enylidene]pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3/c1-13-18(10-3-6-14-5-2-9-17(11-14)23(25)26)19(24)22(21-13)16-8-4-7-15(20)12-16/h2-12H,1H3/b6-3+,18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPDNMQNSHIBSY-HQLLBZSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-oxo-5-pentyltetrahydro-3-furanyl)-N-[(1,3,4-thiadiazol-2-ylamino)carbonothioyl]acetamide](/img/structure/B3883434.png)
![5-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-2-methylisoindole-1,3-dione](/img/structure/B3883440.png)

![5-(4-nitrophenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline-9-carboxylic acid](/img/structure/B3883451.png)
![Ethyl 4-(2-{5-[(2-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetylamino)benzoate](/img/structure/B3883458.png)
![dimethyl 5-({[3-amino-4-(dimethylamino)phenyl]sulfonyl}amino)isophthalate](/img/structure/B3883469.png)

![5-[(2-HYDROXYETHYL)AMINO]-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE](/img/structure/B3883482.png)

![N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B3883488.png)
![N-[4-acetyl-5-[(3,4-dichlorophenyl)sulfonylmethyl]-5-methyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3883492.png)
![(3Z,7Z)-3,7-Bis[(furan-2-YL)methylidene]bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B3883505.png)
![3-{[3-(4-biphenylylcarbonyl)-1-piperidinyl]carbonyl}-1-methyl-4(1H)-quinolinone](/img/structure/B3883508.png)
![Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]-](/img/structure/B3883514.png)
